molecular formula C28H39N5O5 B12367303 E3 Ligase Ligand-linker Conjugate 48

E3 Ligase Ligand-linker Conjugate 48

Cat. No.: B12367303
M. Wt: 525.6 g/mol
InChI Key: IZQWYQWLOVJAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-linker Conjugate 48 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. The ubiquitin-proteasome system, which includes E3 ligases, plays a crucial role in maintaining cellular homeostasis by regulating protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of E3 Ligase Ligand-linker Conjugate 48 involves several steps. Initially, a ligand for the E3 ubiquitin ligase is synthesized. This ligand is then conjugated to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 48 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that enhance its binding affinity and specificity for target proteins .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 48 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation within cells.

    Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 48 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H39N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-10-8-19(9-11-32)17-30-12-14-31(15-13-30)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35)

InChI Key

IZQWYQWLOVJAQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.